N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide
Description
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a pyridine ring, a carboxamide group, and a dichlorophenyl moiety, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C14H11Cl2N3O |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O/c1-9(11-2-3-12(15)13(16)8-11)18-19-14(20)10-4-6-17-7-5-10/h2-8H,1H3,(H,19,20)/b18-9+ |
InChI Key |
VMWHFEYYQDXBSW-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation of 3,4-dichloroacetophenone with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted products with different functional groups replacing the dichlorophenyl moiety.
Scientific Research Applications
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
- N-(1-(3,4-dichlorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- N-(1-(3,4-dichlorophenyl)ethylidene)-4-(4-methylbenzyl)-1-piperazinamine
Uniqueness
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a dichlorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 356.2 g/mol. It features a pyridine ring substituted with a carboxamide group and an ethylideneamine moiety linked to a dichlorophenyl group.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine carboxamides can possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some derivatives have been evaluated for their anticancer effects on various cell lines, showing promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may exhibit anti-inflammatory activity, potentially useful in treating inflammatory diseases.
Antimicrobial Activity
A study conducted on N-pyridine carboxamide derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1 | 140 | E. coli |
| 2 | 160 | S. aureus |
| 3 | 290 | Pseudomonas aeruginosa |
Anticancer Activity
Another significant area of research has focused on the anticancer potential of similar compounds. For instance, derivatives were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 10 |
| B | MCF-7 | 15 |
| C | A549 | 8 |
These results suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antibacterial Efficacy :
- Researchers evaluated the compound's efficacy in vivo using animal models infected with resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls.
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of a related compound. Preliminary results showed tumor stabilization in several patients after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
